molecular formula C34H24Cl4N2 B14529447 1,1'-(1,4-Phenylene)bis(2,2-dichloro-3,3-diphenylaziridine) CAS No. 62569-94-2

1,1'-(1,4-Phenylene)bis(2,2-dichloro-3,3-diphenylaziridine)

Cat. No.: B14529447
CAS No.: 62569-94-2
M. Wt: 602.4 g/mol
InChI Key: DUFWVTPMLYAMAT-UHFFFAOYSA-N
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Description

1,1’-(1,4-Phenylene)bis(2,2-dichloro-3,3-diphenylaziridine) is a complex organic compound characterized by its unique structure, which includes two aziridine rings connected by a phenylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Phenylene)bis(2,2-dichloro-3,3-diphenylaziridine) typically involves the reaction of 1,4-phenylenediamine with 2,2-dichloro-3,3-diphenylaziridine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Phenylene)bis(2,2-dichloro-3,3-diphenylaziridine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aziridine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.

Major Products

    Oxidation: Aziridine oxides.

    Reduction: Amine derivatives.

    Substitution: Hydroxylated or aminated aziridines.

Scientific Research Applications

1,1’-(1,4-Phenylene)bis(2,2-dichloro-3,3-diphenylaziridine) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a cross-linking agent in the study of protein structures and interactions.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Phenylene)bis(2,2-dichloro-3,3-diphenylaziridine) involves its ability to form covalent bonds with nucleophilic sites on target molecules. The aziridine rings are highly reactive and can open up to form stable covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity makes it useful in cross-linking applications and in the formation of stable complexes with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1,4-Phenylene)bis(3-(3-chlorophenyl)urea): Similar in structure but contains urea groups instead of aziridine rings.

    1,1’-(1,4-Phenylene)bis(thiourea): Contains thiourea groups, offering different reactivity and applications.

    2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: Another structurally related compound with different functional groups.

Uniqueness

1,1’-(1,4-Phenylene)bis(2,2-dichloro-3,3-diphenylaziridine) is unique due to its aziridine rings, which confer high reactivity and versatility in forming covalent bonds with various nucleophiles. This makes it particularly valuable in applications requiring strong and stable cross-linking, such as in the development of advanced materials and drug delivery systems.

Properties

CAS No.

62569-94-2

Molecular Formula

C34H24Cl4N2

Molecular Weight

602.4 g/mol

IUPAC Name

2,2-dichloro-1-[4-(2,2-dichloro-3,3-diphenylaziridin-1-yl)phenyl]-3,3-diphenylaziridine

InChI

InChI=1S/C34H24Cl4N2/c35-33(36)31(25-13-5-1-6-14-25,26-15-7-2-8-16-26)39(33)29-21-23-30(24-22-29)40-32(34(40,37)38,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H

InChI Key

DUFWVTPMLYAMAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(N2C3=CC=C(C=C3)N4C(C4(Cl)Cl)(C5=CC=CC=C5)C6=CC=CC=C6)(Cl)Cl)C7=CC=CC=C7

Origin of Product

United States

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